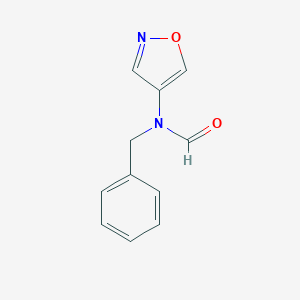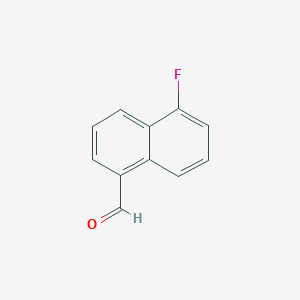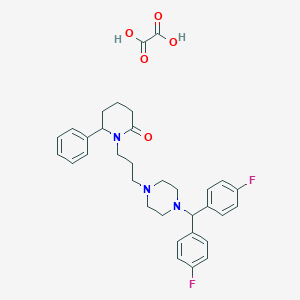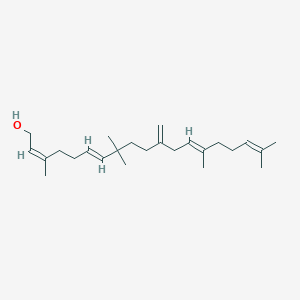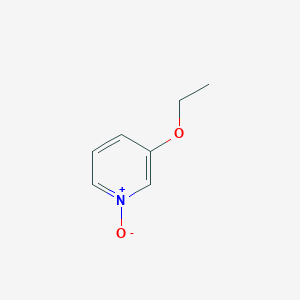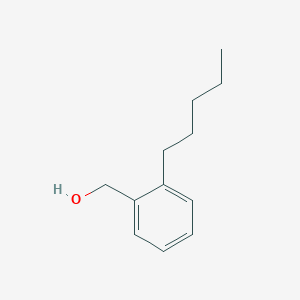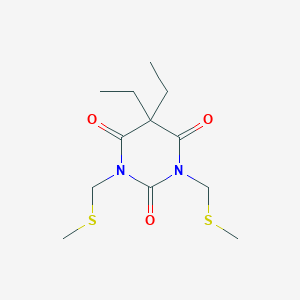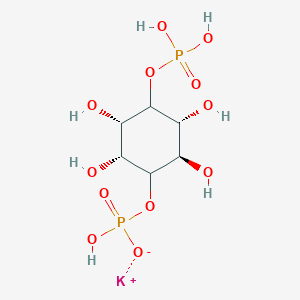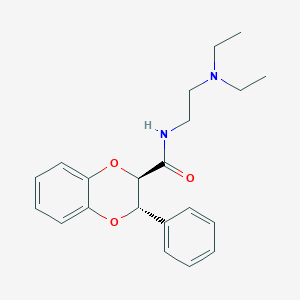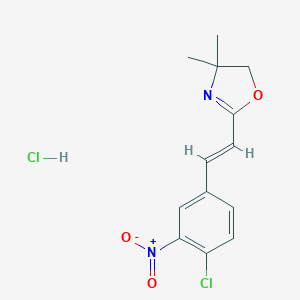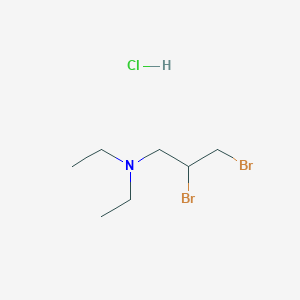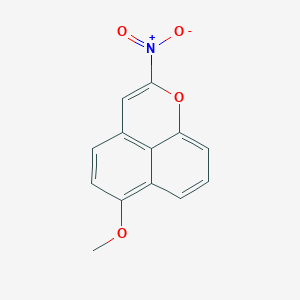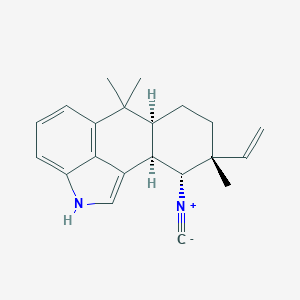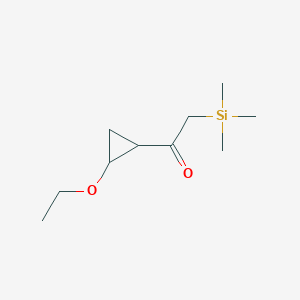
1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone (ECTE) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a cyclopropane derivative that contains both a silicon and an ether group. ECTE is a versatile compound that can be used in a variety of research applications, including drug discovery, chemical biology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone is not well understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair. 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone has been shown to inhibit the growth of a variety of cancer cell lines, suggesting that it may be a promising candidate for the development of new cancer treatments.
Biochemische Und Physiologische Effekte
1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor activity, 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone has been shown to have anti-inflammatory and analgesic effects. 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone in lab experiments is its versatility. 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone can be used as a building block for the synthesis of a variety of biologically active compounds, making it a useful tool for drug discovery and development. However, one of the limitations of using 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone in lab experiments is its toxicity. 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone is a highly reactive compound that can be hazardous if not handled properly.
Zukünftige Richtungen
There are a variety of future directions for research involving 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone. One area of research that is of particular interest is the development of new cancer treatments based on the antitumor activity of 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone. In addition, 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone and its potential applications in scientific research.
Synthesemethoden
1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone can be synthesized using a variety of methods, including the Grignard reaction, the Wittig reaction, and the Stille coupling reaction. The most commonly used method for synthesizing 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone is the Grignard reaction, which involves the reaction of ethylmagnesium bromide with 2-chlorocyclopropylcarbonyl chloride, followed by the addition of trimethylsilyl chloride.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone has been used in a variety of scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone has been shown to have potent antitumor activity, making it a promising candidate for the development of new cancer treatments. In addition, 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone has been used as a building block for the synthesis of a variety of biologically active compounds.
Eigenschaften
CAS-Nummer |
108163-20-8 |
|---|---|
Produktname |
1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone |
Molekularformel |
C10H20O2Si |
Molekulargewicht |
200.35 g/mol |
IUPAC-Name |
1-(2-ethoxycyclopropyl)-2-trimethylsilylethanone |
InChI |
InChI=1S/C10H20O2Si/c1-5-12-10-6-8(10)9(11)7-13(2,3)4/h8,10H,5-7H2,1-4H3 |
InChI-Schlüssel |
GUWCNBNQCVQSCG-UHFFFAOYSA-N |
SMILES |
CCOC1CC1C(=O)C[Si](C)(C)C |
Kanonische SMILES |
CCOC1CC1C(=O)C[Si](C)(C)C |
Synonyme |
Ethanone,1-(2-ethoxycyclopropyl)-2-(trimethylsilyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



